molecular formula C21H21ClN2O2S B2817255 (7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(6-methoxy-1H-indol-2-yl)methanone CAS No. 1797638-31-3

(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(6-methoxy-1H-indol-2-yl)methanone

Cat. No.: B2817255
CAS No.: 1797638-31-3
M. Wt: 400.92
InChI Key: JCSOFDIESFKSPS-UHFFFAOYSA-N
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Description

The compound (7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(6-methoxy-1H-indol-2-yl)methanone is a complex organic molecule that features a thiazepane ring, a chlorophenyl group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(6-methoxy-1H-indol-2-yl)methanone typically involves multi-step organic synthesis. One common route starts with the preparation of the thiazepane ring, which can be synthesized through a cyclization reaction involving a suitable diamine and a thiocarbonyl compound. The chlorophenyl group is introduced via a substitution reaction, and the indole moiety is attached through a condensation reaction with an appropriate indole derivative.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives, while reduction of the carbonyl group results in the corresponding alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, (7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(6-methoxy-1H-indol-2-yl)methanone is studied for its potential biological activity. It may interact with specific proteins or enzymes, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its unique structure may confer specific biological activities, such as anti-inflammatory or anticancer properties.

Industry

In industry, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its versatility makes it a valuable tool in industrial chemistry.

Mechanism of Action

The mechanism of action of (7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(6-methoxy-1H-indol-2-yl)methanone involves its interaction with specific molecular targets. The indole moiety may interact with certain receptors or enzymes, while the thiazepane ring and chlorophenyl group contribute to the compound’s overall biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(6-hydroxy-1H-indol-2-yl)methanone: This compound differs by having a hydroxy group instead of a methoxy group on the indole moiety.

    (7-(2-bromophenyl)-1,4-thiazepan-4-yl)(6-methoxy-1H-indol-2-yl)methanone: This compound has a bromophenyl group instead of a chlorophenyl group.

    (7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(5-methoxy-1H-indol-2-yl)methanone: This compound has the methoxy group on the 5-position of the indole moiety instead of the 6-position.

Uniqueness

The uniqueness of (7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(6-methoxy-1H-indol-2-yl)methanone lies in its specific combination of functional groups and structural features. The presence of the thiazepane ring, chlorophenyl group, and methoxy-substituted indole moiety provides a distinct set of chemical and biological properties that can be exploited in various research and industrial applications.

Properties

IUPAC Name

[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(6-methoxy-1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2S/c1-26-15-7-6-14-12-19(23-18(14)13-15)21(25)24-9-8-20(27-11-10-24)16-4-2-3-5-17(16)22/h2-7,12-13,20,23H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSOFDIESFKSPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(SCC3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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